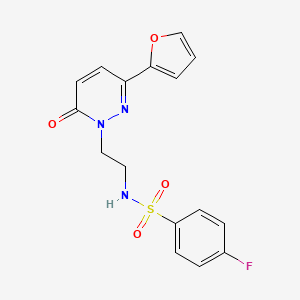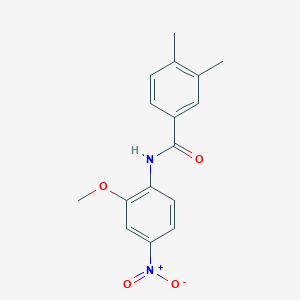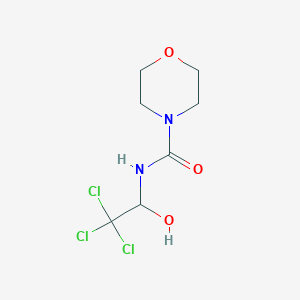![molecular formula C25H30N4O5 B3003209 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894021-00-2](/img/structure/B3003209.png)
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide, is a piperazine derivative. Piperazine derivatives are known for their diverse pharmacological activities, which include potential therapeutic applications in the treatment of dementia and central nervous system disorders. The specific compound mentioned does not appear directly in the provided papers, but the papers do discuss related piperazine derivatives and their biological activities, which can provide insight into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that introduce various functional groups to achieve the desired biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position significantly increased anti-acetylcholinesterase (anti-AChE) activity . This suggests that the synthesis of the compound might also involve strategic placement of bulky groups to enhance its biological activity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. For example, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the anti-AChE activity of the synthesized compounds . The basic quality of the nitrogen atom of piperidine was also found to be important for activity. These findings indicate that the molecular structure, particularly the nature of substituents on the piperazine ring, plays a critical role in the biological activity of these compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The study of 1,4-piperazine-2,5-diones showed that different crystalline forms can exhibit different hydrogen-bonding networks, which are essential for the stability and reactivity of the compound . The ability to form polymorphic crystalline forms can influence the compound's solubility, stability, and overall reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and crystallinity, are influenced by their molecular structure. The study of 1,4-piperazine-2,5-diones revealed that crystallization can produce polymorphic forms with different hydrogen-bonding networks, which can affect the compound's physical properties . Additionally, the presence of specific functional groups, such as the benzotriazole moiety in 4-alkyl-1-(o-methoxyphenyl)piperazines, contributes to the affinity for certain receptors, indicating that the physical properties of these compounds are closely linked to their chemical structure and biological activity .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-2-32-21-6-4-20(5-7-21)29-16-19(14-24(29)30)26-25(31)28-11-9-27(10-12-28)15-18-3-8-22-23(13-18)34-17-33-22/h3-8,13,19H,2,9-12,14-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFEMNIDFMTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)




![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)
